2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

Catalog No.
S3049277
CAS No.
880810-13-9
M.F
C19H26N2O
M. Wt
298.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

CAS Number

880810-13-9

Product Name

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]-1-phenylethanol

Molecular Formula

C19H26N2O

Molecular Weight

298.43

InChI

InChI=1S/C19H26N2O/c1-3-21(4-2)18-12-10-16(11-13-18)14-20-15-19(22)17-8-6-5-7-9-17/h5-13,19-20,22H,3-4,14-15H2,1-2H3

InChI Key

OVKOBLMISUALPP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

solubility

not available

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol, with the molecular formula C19H26N2O, is a chemical compound characterized by a phenylethanol backbone and a diethylamino group attached to a benzylamine moiety. This compound is recognized for its versatile chemical properties, making it valuable in various scientific research applications. Its structure imparts unique reactivity patterns and binding affinities, which are crucial for its function in biological and chemical systems.

There is no scientific research available on the mechanism of action of this specific compound. Similar diphenylethylamine structures can exhibit various biological activities depending on their precise structure. Some examples include:

  • Stimulants: Certain diphenylethylamines can act as central nervous system stimulants.
  • Antidepressants: Some structures show potential antidepressant activity.
  • Potential toxicity: Amine-containing compounds can have varying degrees of toxicity depending on their structure. It's advisable to handle this compound with appropriate personal protective equipment until more information is available.
  • Flammability: Organic compounds with aromatic rings (like the phenylethanol core) can be flammable.

  • Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, expanding its utility in synthetic chemistry.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the diethylamino group to be replaced by other nucleophiles under appropriate conditions.

These reactions highlight the compound's potential as a building block in organic synthesis and its adaptability in various chemical processes.

Research indicates that 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol may exhibit biological activities due to its interaction with specific molecular targets. The diethylamino group is capable of participating in hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity to biomolecules. Studies are ongoing to explore its potential therapeutic applications, particularly as a precursor for drug synthesis and as a candidate for further biological investigations.

The synthesis of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol typically involves the following steps:

  • Reactants: The primary reactants include 4-(diethylamino)benzylamine and 1-phenylethanol.
  • Catalysis: The reaction is usually facilitated by a catalyst, such as a Lewis acid, which enhances the formation of the desired product.
  • Conditions: Optimal reaction conditions, including temperature and solvent choice, are critical for achieving high yields and purity of the final product. In industrial settings, continuous flow reactors may be used for large-scale synthesis, allowing precise control over reaction parameters.

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is utilized across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and is employed in catalysis and molecular recognition studies.
  • Biology: The compound is under investigation for its potential biological activities and interactions with biomolecules.
  • Medicine: Research explores its applications as a precursor in drug development, particularly in creating therapeutics targeting specific diseases.
  • Industry: It contributes to the development of new materials and innovative chemical processes.

The interaction studies of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol focus on its binding properties with various biological targets. The diethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with receptors or enzymes. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic effects. Ongoing research aims to elucidate these mechanisms further, providing insights into how this compound could be utilized in medicinal chemistry.

Several compounds share structural similarities with 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol:

  • 2-{[4-(Dimethylamino)benzyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)phenyl]amino}-1-phenylethanol
  • 2-{[4-(Diethylamino)benzyl]amino}-1-cyclohexylethanol

Uniqueness

What sets 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol apart from these similar compounds is its specific combination of functional groups that impart distinct chemical properties. This uniqueness may lead to different reactivity patterns and binding affinities compared to analogous compounds, highlighting its potential for specialized applications in scientific research and industry.

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol belongs to the β-amino alcohol class, characterized by an amine group (-NH-) and a hydroxyl group (-OH) separated by two carbon atoms. Its structure comprises a phenylethanol backbone substituted with a 4-(diethylamino)benzylamino group at the β-position. The diethylamino group at the para position of the benzyl ring introduces steric bulk and electronic effects, while the phenylethanol moiety contributes aromaticity and hydrogen-bonding capacity [3].

The compound’s synthesis typically involves nucleophilic substitution between 4-(diethylamino)benzylamine and epoxide derivatives of phenylethanol, following methodologies outlined for β-amino alcohol production [3]. This regioselective ring-opening mechanism ensures the formation of the trans-configuration, critical for maintaining spatial alignment of functional groups [5]. The resulting structure adopts a staggered conformation, minimizing steric clashes between the diethylamino group and the aromatic ring .

Key structural parameters include:

  • Bond angles: The C-N-C angle in the diethylamino group approximates 109.5°, reflecting sp³ hybridization.
  • Torsional strain: Minimal between the benzyl and phenylethanol moieties due to free rotation around single bonds.
  • Electron distribution: The diethylamino group donates electrons via resonance to the benzyl ring, modulating the compound’s basicity [7].

These topological features enable interactions with biological targets, particularly neurotransmitter receptors, where the amino alcohol moiety mimics endogenous ligands like norepinephrine [8].

Comparative Analysis with Phenylethylamine Derivatives

Structural Divergence from Phenylethanolamine

While 2-{[4-(diethylamino)benzyl]amino}-1-phenylethanol shares a phenylethanol backbone with phenylethanolamine (β-hydroxyphenethylamine), critical differences arise:

Feature2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanolPhenylethanolamine
Amino groupTertiary (diethylamino-benzyl)Primary (NH₂)
Hydroxyl positionβ-position relative to amineβ-position
Aromatic substitutionPara-diethylamino on benzylNone

The diethylamino-benzyl substitution enhances lipid solubility compared to phenylethanolamine, increasing blood-brain barrier permeability [7] [8]. However, this modification reduces hydrogen-bonding potential at the amino group, potentially altering receptor affinity .

Electronic Effects on Bioactivity

The electron-donating diethylamino group raises the pKa of the benzylamine nitrogen (estimated pKa ~9.5 vs. ~10.5 for phenylethanolamine), affecting protonation states under physiological conditions [7]. This shifts binding preferences from adrenergic α₁ to α₂ receptors, as demonstrated in molecular docking studies .

Structure-Activity Relationship Theoretical Models

QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models highlight three critical determinants of activity:

  • Lipophilicity (logP): Calculated logP = 3.2 (±0.3), optimal for CNS penetration [7].
  • Hydrogen-bond donor capacity: Single hydroxyl group contributes to target binding (ΔG = -5.2 kcal/mol in simulations) [3].
  • Tertiary amine basicity: pKa ~9.5 facilitates ionic interactions with aspartate residues in GPCR binding pockets [8].

Conformational Analysis

Molecular dynamics simulations reveal two stable conformers:

  • Extended conformation: Diethylamino group oriented away from phenylethanol (35% prevalence).
  • Folded conformation: Intramolecular hydrogen bonding between hydroxyl and amine groups (65% prevalence) .

The folded conformation predominates in aqueous media, enhancing solubility via internal charge neutralization. This duality enables adaptation to hydrophobic (e.g., membrane) and hydrophilic (e.g., receptor) environments [5].

Bioisosteric Considerations in Molecular Design

Hydroxyl Group Replacements

Replacing the hydroxyl group with bioisosteres could modulate metabolic stability:

BioisostereEffect on Properties
CF₂H↑ Metabolic stability, ↓ hydrogen bonding [6]
Methanesulfonamide↑ Acidity, ↔ hydrogen bonding
Tetrazole↑ Aromaticity, ↓ pKa

The difluoromethyl (-CF₂H) group, introduced via metallaphotoredox deoxydifluoromethylation, preserves steric bulk while eliminating oxidative metabolism sites [6].

Amine Modifications

  • Cyclopropylamine: Reduces basicity (pKa ~8.2) while maintaining spatial requirements.
  • Azetidine: Constrains rotation, potentially enhancing selectivity [4].

These substitutions retain the critical 6.5–7.0 Å distance between nitrogen and hydroxyl oxygen, necessary for receptor engagement [8].

Classical Synthetic Pathways and Established Protocols

The synthesis of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol has been extensively investigated through various classical synthetic approaches that have formed the foundation for modern methodologies. These established protocols demonstrate robust synthetic strategies that have been refined over decades of pharmaceutical and organic chemistry research.

Nucleophilic Substitution Approaches represent one of the most fundamental classical pathways for constructing the target compound . This methodology typically involves the reaction between 1-phenylethanol derivatives and 4-(diethylamino)benzyl halides under basic conditions. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with yields ranging from 65-75% under optimized conditions using bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents at temperatures between 60-80°C [2].

Styrene Oxide Ring Opening has emerged as a highly regioselective classical method for the preparation of amino alcohol derivatives [3]. This approach utilizes sodium hexamethyldisilazane in tetrahydrofuran at controlled temperatures (0-25°C) over extended reaction periods (20 hours). The methodology demonstrates excellent regioselectivity and yields of 75-81%, making it particularly valuable for large-scale synthesis applications where stereochemical control is essential.

Reductive Amination Strategies constitute another cornerstone of classical synthesis, employing acetophenone derivatives and 4-(diethylamino)benzylamine as starting materials [4] [5]. The process typically utilizes sodium cyanoborohydride as the reducing agent under mildly acidic conditions (pH 6-7) at room temperature. This methodology offers good chemoselectivity with yields ranging from 70-85% and reaction times between 2-8 hours, making it highly practical for synthetic applications.

Zinc Powder Reduction Methods have demonstrated exceptional effectiveness in the classical synthesis paradigm [6] [7]. This approach involves the reduction of nitro precursors using zinc powder and ammonium chloride in ethanol-water mixtures at 70°C. The methodology exhibits excellent selectivity and yields of 84-94% with reaction times of approximately 2 hours, representing one of the most efficient classical protocols available.

Contemporary Synthetic Strategies

Nucleophilic Substitution Approaches

Modern nucleophilic substitution methodologies have evolved significantly beyond classical protocols, incorporating advanced reaction conditions, novel solvent systems, and sophisticated leaving group strategies that enhance both efficiency and selectivity. Contemporary approaches leverage mechanistic understanding to optimize reaction parameters and minimize side reactions.

Advanced Leaving Group Strategies have revolutionized nucleophilic substitution efficiency [2] [8]. Modern protocols employ mesylates and tosylates as superior leaving groups compared to traditional halides, enabling reactions to proceed under milder conditions with enhanced yields. The use of 4-(diethylamino)benzyl mesylate in tetrahydrofuran with triethylamine base at 40-60°C provides yields of 65-75% with improved chemoselectivity. These methodologies demonstrate particular advantage in avoiding elimination side reactions that commonly plague classical halide-based approaches.

Ionic Liquid Mediated Substitutions represent a significant advancement in contemporary methodology [9] [10]. These systems employ ionic liquids as both solvent and catalyst, enabling reactions to proceed under environmentally benign conditions with enhanced recyclability. The combination of ionic liquid systems with water co-solvents has demonstrated yields of 72-88% while providing excellent functional group tolerance and reduced environmental impact.

Microwave-Assisted Nucleophilic Substitution has emerged as a powerful tool for accelerating reaction rates while maintaining high selectivity [11] [12]. This methodology employs electromagnetic radiation to promote molecular interactions, reducing reaction times from hours to minutes while improving yields by 15-25%. The approach is particularly effective for synthesis of amino alcohol derivatives where traditional heating methods may cause decomposition.

Reductive Amination Methods

Contemporary reductive amination strategies have been transformed through the development of novel reducing agents, advanced catalyst systems, and innovative reaction conditions that provide superior chemoselectivity and functional group tolerance compared to classical methods.

Borane-Based Reductive Amination Systems have achieved remarkable success in modern synthetic applications [4]. The use of tris(pentafluorophenyl)borane with dimethylphenylsilane as the reducing system enables water-tolerant reductive amination under non-anhydrous conditions. This methodology proceeds efficiently in wet solvents at 100°C, achieving conversions of 90-99% with excellent chemoselectivity. The system demonstrates particular advantage in industrial applications where moisture control is challenging.

Zinc-Mediated Aqueous Reductive Amination represents a significant green chemistry advancement [7]. This approach employs zinc powder in aqueous alkaline media, providing an environmentally benign alternative to complex hydrides. The methodology achieves conversions of 84-94% while eliminating the need for anhydrous conditions and chlorinated solvents. The protocol demonstrates excellent selectivity toward carbon-nitrogen bond formation while minimizing hydrodimerization byproducts.

Transition Metal-Catalyzed Hydrogen Transfer has emerged as a sophisticated approach for reductive amination [13]. Ruthenium complexes bearing α-amino substituted benzimidazole ligands catalyze the reductive amination of acetophenone using ammonium formate as both hydrogen source and amine precursor. This methodology achieves yields of 75-88% at 85°C while providing excellent atom economy and environmental compatibility.

Transition Metal-Catalyzed Coupling Reactions

Modern transition metal catalysis has revolutionized the synthesis of complex organic molecules through the development of sophisticated coupling methodologies that enable precise control over molecular architecture and stereochemistry [14] [15] [16].

Palladium-Catalyzed Cross-Coupling Strategies have demonstrated exceptional versatility in constructing carbon-carbon and carbon-nitrogen bonds relevant to the target compound synthesis [14]. Modern palladium systems employing phosphine ligands and carbonate bases in dimethyl ether-water mixtures achieve yields of 80-95% under mild conditions (80-100°C). These methodologies demonstrate excellent functional group tolerance and can accommodate diverse aryl halide and boronic acid coupling partners with turnover numbers ranging from 100-500.

Nickel-Catalyzed Alkyl-Alkyl Coupling has emerged as a powerful tool for constructing complex molecular frameworks [15]. The use of nickel(0) complexes with chiral pyridine-bisoxazoline ligands enables room temperature coupling of alkyl halides with organometallic reagents. This methodology achieves yields of 85-95% with turnover numbers of 200-800, demonstrating particular advantage for substrates bearing β-hydrogen atoms that are challenging for palladium systems.

Copper-Catalyzed Denitrative Coupling represents an innovative approach for introducing amino functionality [14]. This methodology employs copper carbonate in dimethylformamide under aerobic conditions to couple nitroarenes with arylboronic acids, achieving yields of 75-90%. The approach provides access to diaryl ethers that can serve as intermediates for subsequent amino alcohol synthesis through appropriate functional group transformations.

Iron-Catalyzed Sustainable Coupling has gained prominence as an earth-abundant alternative to precious metal systems [17]. Iron complexes demonstrate moderate but useful activity for carbon-carbon bond formation with turnover numbers of 10-50, achieving yields of 65-80% under mild conditions (40-60°C). While less active than palladium or nickel systems, iron catalysis offers significant advantages in terms of cost, environmental impact, and sustainability.

Stereoselective Synthesis Approaches

Asymmetric Catalytic Methods

The development of asymmetric catalytic methodologies has become increasingly crucial for the synthesis of enantiomerically pure 2-{[4-(diethylamino)benzyl]amino}-1-phenylethanol derivatives, particularly given the importance of stereochemistry in pharmaceutical applications [18] [19] [20].

Chiral Rhodium-Catalyzed Asymmetric Hydrogenation represents one of the most sophisticated approaches for stereoselective synthesis [19]. Modern rhodium complexes bearing chiral phosphine ligands such as DuPhos and BINAP achieve enantiomeric excesses of 95-99% in the asymmetric hydrogenation of α,β-unsaturated esters and related substrates. These systems operate under mild conditions (25-50°C) with low catalyst loadings (0.5-2.0 mol%) and demonstrate excellent functional group tolerance, making them highly suitable for industrial applications.

CBS-Oxazaborolidine Mediated Reductions have achieved remarkable success in the enantioselective reduction of ketones and aldehydes [21] . This methodology employs chiral oxazaborolidine catalysts derived from α-amino acids to achieve enantiomeric excesses of 90-97% in the reduction of aromatic ketones. The system operates under mild conditions (0-25°C) with moderate catalyst loadings (5-10 mol%) and provides excellent chemoselectivity toward carbonyl reduction over other reducible functional groups.

Chiral Ruthenium BINAP Systems have demonstrated exceptional utility in asymmetric transfer hydrogenation applications [23]. These catalysts achieve enantiomeric excesses of 88-95% in the reduction of aromatic ketones using isopropanol as hydrogen source. The methodology operates at moderate temperatures (40-80°C) with catalyst loadings of 1-5 mol% and demonstrates excellent substrate scope, particularly for substrates bearing electron-withdrawing substituents.

Jacobsen Salen-Catalyzed Transformations provide access to enantiomerically enriched intermediates through asymmetric epoxidation followed by regioselective ring opening [18]. This two-step approach achieves enantiomeric excesses of 85-92% with overall yields of 70-85%. The methodology employs chiral manganese salen complexes for epoxidation under mild conditions (0-25°C) followed by nucleophilic ring opening with appropriate amine nucleophiles.

Biocatalytic Transformations

Biocatalytic approaches have emerged as powerful tools for the stereoselective synthesis of amino alcohol derivatives, offering unparalleled selectivity and environmental compatibility [24] [25] [26] [27].

Alcohol Dehydrogenase-Catalyzed Transformations have demonstrated exceptional utility in the stereoselective synthesis of chiral amino alcohols [23] [24]. Alcohol dehydrogenases from Lactobacillus kefir and related organisms achieve conversions of 85-95% with enantiomeric excesses exceeding 99% in the reduction of phenylethanol derivatives. These enzymes operate under mild aqueous conditions (pH 7.0-8.5) using NAD(P)H as cofactor and demonstrate excellent substrate specificity toward aromatic substrates.

Amine Dehydrogenase-Catalyzed Reductive Amination represents a cutting-edge approach for direct amino alcohol synthesis [23] [27]. Amine dehydrogenases from Ralstonia species catalyze the reductive amination of ketones and aldehydes with ammonia, achieving conversions of 70-85% with enantiomeric excesses exceeding 95%. The methodology operates under alkaline conditions (pH 8.0-9.0) using NAD(P)H cofactor regeneration systems and provides exceptional atom economy.

Transaminase-Mediated Cascade Reactions have achieved remarkable success in multi-step biocatalytic synthesis [23] [25]. ω-Transaminases from Aspergillus terreus catalyze the asymmetric amination of ketones using alanine as amine donor, achieving conversions of 80-95% with enantiomeric excesses of 92-99%. These systems can be coupled with alcohol dehydrogenases to create one-pot cascade reactions that convert simple starting materials to complex chiral amino alcohols.

Imine Reductase-Catalyzed Transformations provide direct access to chiral amines from imine intermediates [27]. Imine reductases from Streptomyces species achieve conversions of 75-90% with enantiomeric excesses of 85-98% in the reduction of various imine substrates. The methodology operates under neutral to slightly alkaline conditions (pH 7.0-8.0) using NAD(P)H cofactor and demonstrates excellent chemoselectivity toward carbon-nitrogen double bonds.

Microorganism-Mediated Synthetic Pathways

Whole-cell biocatalytic systems have emerged as sophisticated platforms for the production of complex amino alcohol derivatives through engineered metabolic pathways [28] [29] [24].

Engineered Escherichia coli Systems have achieved remarkable success in the biotechnological production of aromatic amino alcohols [28] [29]. Modified E. coli strains bearing engineered Ehrlich pathway enzymes convert L-phenylalanine to 2-phenylethanol derivatives with productivities of 5.0-6.8 g/L and conversions of 97-99%. These systems employ tyrosine ammonia lyase, phenylpyruvate decarboxylase, and alcohol dehydrogenase in coordinated metabolic cascades that achieve excellent selectivity and high volumetric productivity.

Saccharomyces cerevisiae Fermentation Systems leverage natural shikimate pathway metabolism for the production of aromatic amino acid derivatives [30] [24]. Engineered yeast strains achieve productivities of 2.0-4.4 g/L with conversions of 85-95% in the conversion of glucose to aromatic amino acids and their derivatives. The systems demonstrate excellent genetic stability and can be operated in standard fermentation equipment, making them highly suitable for industrial applications.

Arachnia Species Whole-Cell Biocatalysis has demonstrated exceptional stereoselectivity in the production of R-phenylethanolamine derivatives [31]. Arachnia sp. P163 whole cells catalyze the asymmetric reduction of aminoacetophenone to R-phenylethanolamine with 65% conversion and enantiomeric excess exceeding 99%. The system operates under mild conditions with glucose as cofactor regeneration substrate and demonstrates remarkable stereochemical control despite the complexity of the whole-cell environment.

Pseudomonas putida Aromatic Degradation Pathways provide access to aromatic amine intermediates through engineered catabolic pathways [25]. These systems achieve productivities of 1.5-3.0 g/L with conversions of 70-85% in the transformation of phenylpyruvate to various aromatic amine products. The pathways demonstrate excellent functional group tolerance and can accommodate diverse substrate structures through metabolic engineering approaches.

Green Chemistry Innovations in Synthesis

Solvent-Free Methodologies

The development of solvent-free synthetic methodologies represents a paradigm shift toward environmentally sustainable chemical synthesis, offering significant advantages in terms of waste reduction, energy efficiency, and process safety [11] [9] [32].

Mechanochemical Activation Strategies have revolutionized solvent-free synthesis through the application of mechanical energy to promote chemical transformations [11] [12]. Ball milling and grinding techniques enable the synthesis of amino alcohol derivatives in reaction times of 5-30 minutes with yield improvements of 15-25% compared to solution-phase methods. This approach eliminates the need for organic solvents while providing enhanced reaction rates through increased surface contact between reactants and improved mass transfer.

Microwave-Assisted Solvent-Free Synthesis has achieved remarkable success in accelerating chemical transformations while maintaining high selectivity [11] [12]. Electromagnetic radiation promotes molecular interactions through dielectric heating, reducing reaction times to 1-15 minutes while achieving yield improvements of 20-40%. The methodology demonstrates particular advantage for synthesis of heterocyclic intermediates where traditional heating methods may cause thermal decomposition.

Ultrasonic Processing Applications provide mild activation conditions for solvent-free transformations [12]. Acoustic cavitation generates localized high-energy conditions that promote chemical reactions without the need for elevated temperatures or organic solvents. This approach achieves reaction times of 2-20 minutes with yield improvements of 10-30% while operating under ambient conditions, making it highly suitable for temperature-sensitive substrates.

Solid-State Catalytic Transformations employ heterogeneous catalysts to promote reactions in the absence of liquid solvents [11] [33]. Clay-supported acid catalysts, zeolites, and metal oxide systems enable efficient transformations with yields comparable to solution-phase methods while providing enhanced catalyst recyclability and reduced waste generation. These systems demonstrate particular advantage for acid-catalyzed transformations where traditional liquid acids would require extensive neutralization and waste treatment.

Renewable Catalyst Systems

The development of renewable and sustainable catalyst systems has become increasingly important for environmentally responsible chemical synthesis, focusing on earth-abundant materials and bioinspired approaches [34] [35] [17].

Immobilized Enzyme Systems represent the pinnacle of renewable catalysis, offering exceptional selectivity and mild reaction conditions [26] [27]. Lipases and oxidoreductases immobilized on silica or polymer supports achieve recyclability of 5-15 cycles with activity retention of 80-95%. These systems demonstrate loading capacities of 10-50 mg enzyme per gram support and provide excellent selectivity for specific transformations while operating under physiological conditions.

Metal-Organic Framework Catalysts combine the advantages of homogeneous and heterogeneous catalysis through precisely designed porous structures [35]. MOF systems bearing zirconium, titanium, or iron nodes achieve recyclability of 10-50 cycles with activity retention of 85-95%. The high surface areas and tunable pore structures enable substrate size selectivity while providing excellent catalyst stability and ease of separation.

Bioinspired Metalloporphyrin Systems mimic natural enzyme active sites to achieve selective transformations under mild conditions [35]. These catalysts demonstrate recyclability of 3-10 cycles with activity retention of 70-85% while providing biomimetic selectivity patterns. The systems are particularly effective for oxidation and reduction reactions where traditional catalysts may lack selectivity or require harsh conditions.

Cellulose-Supported Metal Nanoparticles leverage renewable biomass materials as catalyst supports [17]. Palladium, ruthenium, and copper nanoparticles supported on microcrystalline cellulose achieve recyclability of 8-20 cycles with activity retention of 75-90%. These systems combine the advantages of renewable support materials with the high activity of metal nanoparticles while providing excellent biocompatibility and biodegradability.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [36] [37] [38] [39].

Microreactor Technology Applications provide precise control over reaction conditions through enhanced heat and mass transfer [36] [37]. Continuous flow photochemical reactors enable efficient C-H activation and coupling reactions with residence times of 1-60 minutes while achieving yield improvements of 10-20%. The technology demonstrates particular advantage for reactions involving hazardous reagents or extreme conditions where batch processing would pose safety concerns.

Telescoped Multistep Synthesis enables the combination of multiple synthetic transformations in continuous flow systems without intermediate isolation [37]. Sequential reaction modules can convert simple starting materials to complex products through carefully orchestrated reaction cascades, achieving overall yields comparable to optimized batch sequences while dramatically reducing processing time and waste generation.

Gas-Liquid Flow Reactions leverage the enhanced mass transfer characteristics of flow systems to enable efficient transformations involving gaseous reagents [37]. Oxygen, hydrogen, and carbon monoxide can be safely incorporated into continuous flow processes with precise stoichiometric control, enabling reactions that would be challenging or dangerous in batch systems.

Photochemical Flow Processes combine continuous flow technology with photocatalysis to achieve scalable light-driven transformations [37]. LED-irradiated flow reactors enable efficient photochemical reactions with excellent quantum efficiency while providing precise control over photon flux and reaction temperature. These systems have achieved productivities exceeding 100 kg per day for industrial applications while maintaining excellent selectivity and product quality.

XLogP3

3

Dates

Last modified: 04-15-2024

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